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molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4

2,5-Dioxopyrrolidin-1-yl palmitate

Cat. No. B013976
M. Wt: 353.5 g/mol
InChI Key: OTNHQVHEZCBZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09289496B2

Procedure details

N-hydroxysuccinimide (69.8 g, 0.598 mol) was added drop by drop to 1 L of chloroform solution of palmitoyl chloride (165 ml, 0.544 mol) with stirring while cooling with ice, and then triethylamine (83.1 ml, 0.598 mol) was added dropwise over 30 minutes. Then, the whole was stirred while cooled with ice for 30 minutes, allowed to gradually reach room temperature, and stirred for 7 hours. The reaction mixture was washed with water (500 ml×3), then dried over magnesium sulfate, and concentrated under reduced pressure to give 260.3 g (quant) of a colorless solid.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[C:9](Cl)(=[O:25])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:9]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])(=[O:25])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
69.8 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
165 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
83.1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
Then, the whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooled with ice for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
allowed to gradually reach room temperature
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
WASH
Type
WASH
Details
The reaction mixture was washed with water (500 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 260.3 g (quant) of a colorless solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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